Grandisine A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
(1R,4R,8R,10S,17S)-4,8-dimethyl-3,9-dioxa-13-azatetracyclo[8.7.0.02,7.013,17]heptadec-2(7)-en-6-one |
InChI |
InChI=1S/C16H23NO3/c1-9-8-12(18)14-10(2)20-13-5-7-17-6-3-4-11(17)15(13)16(14)19-9/h9-11,13,15H,3-8H2,1-2H3/t9-,10-,11+,13+,15-/m1/s1 |
InChI Key |
WTEJUVPHIIJNDX-RXHHHXIQSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)C2=C(O1)[C@@H]3[C@@H]4CCCN4CC[C@@H]3O[C@@H]2C |
Canonical SMILES |
CC1CC(=O)C2=C(O1)C3C4CCCN4CCC3OC2C |
Synonyms |
grandisine A |
Origin of Product |
United States |
Isolation and Advanced Structural Delineation Methodologies for Grandisine a
Methodological Advances in the Isolation of Grandisine A from Natural Sources
The isolation of natural products like this compound involves separating the target compound from a complex matrix of biological materials. Methodological advancements in this area focus on improving efficiency, purity, and yield.
Advanced Chromatographic and Separation Techniques
Chromatography plays a pivotal role in the isolation of this compound from crude plant extracts. This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase nih.govjournalagent.com. Various chromatographic methods are employed, including column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) nih.govjournalagent.comijpsjournal.com. Preparative liquid chromatography is a preferred method for separating and purifying alkaloids from complex mixtures google.com. Supercritical fluid chromatography (SFC) and high-speed countercurrent chromatography (HSCCC) represent further advancements in separation techniques that can be applied to natural product isolation researchgate.net. These techniques leverage different principles, such as differential affinities for the stationary phase in adsorption chromatography or partitioning behavior in liquid chromatography, to achieve effective separation ijpsjournal.com.
Source Identification and Sustainable Isolation Strategies (e.g., Elaeocarpus grandis)
This compound has been notably isolated from the leaves of the Australian rainforest tree Elaeocarpus grandis researchgate.netnih.gov. This plant species is recognized as a producer of various indolizidine alkaloids rsc.orgwhiterose.ac.uk. Sustainable isolation strategies are crucial to ensure the long-term availability of these natural resources. While the provided text doesn't detail specific sustainable practices for Elaeocarpus grandis related to this compound isolation, the identification of the specific plant source is the foundational step for developing such strategies. The process typically involves the extraction of plant material, often using solvents like methanol, followed by fractionation to enrich the target compounds rsc.org.
Comprehensive Spectroscopic and Diffraction-Based Structural Elucidation Approaches for this compound
Once isolated, the precise chemical structure of this compound must be determined. This is primarily achieved through the application of spectroscopic and diffraction techniques.
Application of One- and Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including natural products like this compound amazon.comemerypharma.com. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for obtaining comprehensive structural information researchgate.netnih.govemerypharma.com. 1D NMR, such as ¹H NMR and ¹³C NMR, provides initial information about the types and chemical environments of hydrogen and carbon atoms within the molecule emerypharma.comhmdb.ca. However, for complex structures like this compound, 2D NMR techniques are necessary to establish connectivity and spatial relationships between atoms researchgate.netnih.govemerypharma.commdpi.com.
Homo- and Heteronuclear Correlation Experiments (e.g., COSY, HMQC, HMBC)
Two-dimensional NMR experiments, particularly correlation experiments, are critical for assigning the signals observed in 1D NMR spectra and building a comprehensive picture of the molecular structure emerypharma.commdpi.com.
COSY (COrrelation SpectroscopY): This homonuclear (¹H-¹H) experiment reveals correlations between protons that are spin-coupled to each other, typically through two or three bonds emerypharma.commdpi.comsdsu.edu. COSY spectra show cross-peaks that are symmetric to the diagonal, indicating coupled protons emerypharma.com. This helps in establishing proton-proton connectivity networks within the molecule emerypharma.commdpi.com.
HMQC (Heteronuclear Multiple Quantum Correlation) / HSQC (Heteronuclear Single Quantum Correlation): These heteronuclear (¹H-¹³C) experiments establish one-bond correlations between protons and carbons directly attached to them mdpi.comsdsu.educolumbia.edu. HMQC and HSQC spectra show cross-peaks connecting a proton signal in the ¹H dimension to the signal of the carbon it is directly bonded to in the ¹³C dimension sdsu.educolumbia.edu. Edited HSQC can further differentiate between CH/CH₃ and CH₂ groups columbia.edu. These experiments are fundamental for assigning carbon signals based on assigned proton signals mdpi.com.
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear (¹H-¹³C) experiment reveals long-range correlations between protons and carbons separated by two, three, and sometimes four bonds mdpi.comsdsu.educolumbia.edu. HMBC spectra show cross-peaks connecting a proton signal to carbon signals that are multiple bonds away sdsu.educolumbia.edu. These correlations are invaluable for establishing connectivity across quaternary carbons and ring systems, providing crucial information for piecing together the molecular skeleton mdpi.comcolumbia.edu. The intensity of HMBC cross-peaks depends on the magnitude of the long-range coupling constants columbia.edu.
The combined analysis of data from these correlation experiments allows for the comprehensive assignment of ¹H and ¹³C NMR signals and the complete delineation of the molecular connectivity of this compound researchgate.netnih.govmdpi.com.
Advanced NMR Techniques for Limited Sample Quantities (e.g., microcoil HPLC-NMR, capillary NMR)
Natural products are often isolated in very small quantities, posing a challenge for traditional NMR analysis which typically requires milligrams of material iastate.edusemanticscholar.org. Advanced NMR techniques have been developed to address this limitation, enabling structural elucidation with limited sample amounts mdpi.comnih.gov.
Microcoil HPLC-NMR: This hyphenated technique directly couples HPLC separation with NMR detection using specialized microcoil NMR probes mdpi.comnih.govprotasis.comnih.gov. Microcoil probes have significantly smaller detection volumes (in the nanoliter to microliter range) compared to conventional probes, which dramatically increases mass sensitivity protasis.comresearchgate.net. This allows for the acquisition of NMR spectra on analytes as they elute from the HPLC column, even with sub-microgram quantities mdpi.comnih.govprotasis.comnih.gov. Microcoil HPLC-NMR can be performed in on-flow, stopped-flow, or time-slicing modes mdpi.comnih.gov. Stopped-flow mode is particularly useful for acquiring 2D NMR spectra, such as COSY, on eluting peaks by temporarily halting the flow when the compound of interest is within the NMR detection cell protasis.comnih.gov.
Capillary NMR: This technique utilizes capillary tubes as NMR sample tubes, requiring much smaller sample volumes than standard NMR tubes semanticscholar.orgmdpi.comnih.govumn.edunih.gov. Capillary NMR allows for the analysis of samples in the microgram or even nanogram range semanticscholar.org. This is particularly beneficial when the isolated amount of a natural product is severely limited semanticscholar.org. Capillary NMR can be used in conjunction with microscale separation techniques, such as preparative gas chromatography (GC), where eluted compounds are collected directly into capillary NMR tubes semanticscholar.org. This off-line integration provides a technically and economically feasible approach for the structural identification of mass-limited volatile compounds semanticscholar.org.
These advanced NMR techniques significantly enhance the ability to obtain high-quality structural data for compounds like this compound, even when isolated in very small quantities, which is common in natural product research.
Mass Spectrometric Strategies for this compound Molecular Characterization (e.g., HRMS, LC-MS)
Mass spectrometry, particularly high-resolution mass spectrometry (HRMS) often coupled with liquid chromatography (LC-MS), is a fundamental tool in the structural characterization of natural products like this compound. LC-MS allows for the separation of complex mixtures, while MS provides information about the molecular weight and fragmentation pattern of individual compounds. youtube.com, nawah-scientific.com HRMS provides accurate mass measurements, which are crucial for determining the elemental composition of a compound. youtube.com
In the context of this compound and related compounds, LC/MS dereplication has been utilized during the isolation process to monitor fractions and identify known substances. researchgate.net HRMS analysis has been employed to propose structural features based on precise mass data. whiterose.ac.uk This combination of techniques is essential for confirming the molecular formula and gaining insights into the substructures present in this compound.
X-ray Crystallographic Applications in Absolute Configuration Determination of this compound
X-ray crystallography is considered a powerful method for determining the three-dimensional structure of molecules, including the absolute configuration of chiral centers. researchgate.net, nih.gov This technique relies on obtaining high-quality single crystals of the compound. researchgate.net By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, the electron density can be mapped, revealing the positions of atoms and thus the molecular structure. researchgate.net
For determining absolute configuration using X-ray crystallography, the phenomenon of resonant scattering (anomalous dispersion) is utilized, which causes small intensity differences in Bijvoet pairs of reflections in non-centrosymmetric space groups. researchgate.net, mit.edu While traditionally this required the presence of heavier atoms, recent advancements allow for the determination of absolute configuration even in compounds containing only light atoms like oxygen, provided high-quality crystals are available. mit.edu Although the provided search results mention X-ray crystallography for related compounds like grandisine D acs.org, specific details about its application directly to this compound for absolute configuration were not explicitly found within the provided snippets. However, it is a standard method for this purpose when suitable crystals can be obtained.
Chiroptical Spectroscopic Methods for this compound Stereochemical Assignment (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD))
Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are valuable techniques for assigning the stereochemistry and absolute configuration of chiral molecules. umn.edu, grafiati.com These methods measure the differential absorption (ECD) or rotation (ORD) of left and right circularly polarized light by a chiral sample. ull.es, grafiati.com
ECD spectroscopy is particularly useful for molecules containing chromophores (groups that absorb UV/Vis light). ull.es The interaction of the chromophore with the chiral environment of the molecule gives rise to characteristic Cotton effects in the ECD spectrum, which can be correlated with the absolute configuration, often with the aid of computational calculations. ull.es While ORD measures the rotation of plane-polarized light as a function of wavelength, ECD often provides simpler spectra for interpretation. ull.es The search results indicate that ECD has been used for the stereochemical assignment of other natural products, including alkaloids and compounds with complex structures. whiterose.ac.uk, mdpi.com, nih.gov Although direct application to this compound wasn't detailed, these methods are generally applicable to chiral natural products for stereochemical elucidation.
Derivatization Methods for Stereochemical Elucidation (e.g., Mosher Ester Method)
Derivatization methods, such as the Mosher ester method, are employed to determine the absolute configuration of chiral centers, particularly secondary alcohols, when direct spectroscopic or crystallographic methods are not straightforward. stackexchange.com, nih.gov, umn.edu The Mosher ester method involves reacting the chiral alcohol with enantiomerically pure forms of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), typically the (R)- and (S)-enantiomers, to form diastereomeric esters. stackexchange.com, nih.gov, umn.edu
These diastereomeric esters have different NMR spectroscopic properties, specifically differing chemical shifts for protons near the stereogenic center. stackexchange.com, nih.gov, umn.edu By analyzing the differences in the proton NMR chemical shifts (Δδ values) between the two diastereomers, the absolute configuration of the original alcohol can be deduced based on empirical rules and conformational models. stackexchange.com, umn.edu The Mosher ester method has been explicitly used to establish the absolute configurations of isomers of compounds isolated alongside this compound. researchgate.net
Challenges and Innovations in the Structural Characterization of this compound and Related Analogs
The structural characterization of complex natural products like this compound and its analogs can present several challenges. Obtaining high-quality single crystals suitable for X-ray crystallography can be difficult for many natural products. researchgate.net Determining the absolute configuration of molecules containing only light atoms (like carbon, hydrogen, oxygen, and nitrogen) using traditional X-ray diffraction can also be challenging due to the weak anomalous scattering effect, although newer methods have improved this. researchgate.net, mit.edu
Stereochemical assignments can be complex, especially for molecules with multiple chiral centers or flexible conformations. While NMR provides crucial information about connectivity and relative stereochemistry, determining absolute stereochemistry often requires complementary techniques. utoronto.ca The potential for the formation of isolation artifacts, as suggested for grandisine B, also poses a challenge in ensuring that the characterized compound truly represents the natural product. whiterose.ac.uk
Innovations in structural characterization include advancements in mass spectrometry, such as higher resolution and sensitivity in HRMS and LC-MS, enabling the analysis of smaller sample quantities and more complex mixtures. youtube.com, capes.gov.br Developments in chiroptical spectroscopy, coupled with computational methods, have enhanced the reliability of stereochemical assignments. ull.es, scielo.br Improved techniques in X-ray crystallography, particularly for light-atom structures, have expanded its applicability. mit.edu The integration of multiple spectroscopic and analytical techniques, often referred to as hyphenated techniques or a metabolomics approach, allows for a more comprehensive and efficient structural elucidation process. unito.it, nih.gov
Biosynthetic Pathways and Enzymatic Mechanisms of Grandisine a
Proposed and Elucidated Biosynthetic Routes to Grandisine A
Early studies on Elaeocarpus alkaloids proposed that these compounds originate from the condensation of a polyketomethylene chain with an amino acid precursor. whiterose.ac.uk This foundational hypothesis has guided subsequent research into the specific building blocks of this compound.
It has been proposed that Elaeocarpus alkaloids, including this compound, are derived from a polyketomethylene chain, potentially originating from acetyl-CoA units, and an amino acid such as ornithine. researchgate.netwhiterose.ac.uk This condensation would form a polyketoindolizidine precursor, which then undergoes further modifications. researchgate.net
Ornithine is a key amino acid involved in the biosynthesis of polyamines, including putrescine and spermidine (B129725). uniprot.orgmicrobialcell.comwikipedia.orgresearchgate.net Polyamines are known precursors for various alkaloids in plants and other organisms. usda.gov While the direct involvement of spermidine in this compound biosynthesis is not explicitly detailed in the search results, ornithine's role as a precursor in the proposed pathway for Elaeocarpus alkaloids suggests its importance in providing a nitrogen-containing structural component. researchgate.netwhiterose.ac.uk Ornithine decarboxylase (ODC) is a critical enzyme in this pathway, catalyzing the decarboxylation of ornithine to putrescine, the first step in polyamine biosynthesis. uniprot.orgmicrobialcell.comwikipedia.org
Identification and Characterization of Putative Biosynthetic Enzymes and Gene Clusters for this compound Production
The biosynthesis of complex natural products like this compound is typically carried out by a series of enzymes encoded by genes that are often physically clustered in the genome, forming biosynthetic gene clusters (BGCs). nih.govresearchgate.netplos.org Identifying these enzymes and gene clusters is crucial for understanding and manipulating the biosynthetic pathway. While the specific enzymes and gene clusters for this compound have not been fully characterized in the provided search results, research on other natural products indicates that BGCs contain genes encoding the necessary enzymes for the entire pathway. nih.govresearchgate.netplos.orgrsc.org These can include enzymes for forming the carbon backbone, incorporating amino acids, and performing subsequent modifications like cyclization, oxidation, and methylation.
Genetic and Chemoenzymatic Engineering Approaches for this compound Biosynthesis
Genetic engineering and chemoenzymatic approaches offer powerful tools for studying and potentially manipulating the biosynthesis of natural products. osti.govwikipedia.orgbritannica.comchemistryviews.orguni-bayreuth.de Metabolic engineering, a form of genetic engineering, involves optimizing genetic and regulatory processes within cells to enhance the production of a desired substance. osti.govwikipedia.org This can involve overexpressing genes encoding rate-limiting enzymes, blocking competing pathways, or expressing heterologous genes. wikipedia.org Chemoenzymatic synthesis combines chemical and enzymatic reactions to synthesize complex molecules. chemistryviews.orguni-bayreuth.deescholarship.orgchemrxiv.orgnih.gov Biosynthetic enzymes, with their high selectivity and catalytic power, are valuable tools in such approaches. uni-bayreuth.denih.gov While specific applications to this compound biosynthesis are not detailed, the principles of these engineering strategies are relevant for potentially producing this compound or its analogs in heterologous hosts or through in vitro enzymatic synthesis.
In Vitro and In Vivo Reconstitution Studies of this compound Biosynthetic Steps
In vitro and in vivo reconstitution studies are essential for confirming the function of putative biosynthetic enzymes and for dissecting the individual steps of a biosynthetic pathway. nih.govnih.govchemrxiv.org In vitro reconstitution involves purifying the enzymes and performing the reactions in a controlled environment, while in vivo studies involve expressing the genes in a living organism and analyzing the produced metabolites. Reconstitution of biosynthetic pathways has been successfully applied to other natural products to validate enzyme activity and pathway intermediates. chemrxiv.org Although specific reconstitution studies for this compound are not mentioned in the provided texts, this methodology would be critical for verifying the proposed biosynthetic route and the function of identified enzymes in the future.
Total Synthesis and Synthetic Methodology Development for Grandisine a
Strategic Retrosynthetic Analyses of Grandisine A and Related Grandisines
Retrosynthetic analysis of this compound typically focuses on dissecting its complex tetracyclic core into simpler, readily available building blocks. Common strategies involve identifying key disconnections that allow for the convergent assembly of the fused ring system. For this compound and related grandisines, which often share a core indolizidine or isoquinuclidinone framework, retrosynthetic approaches frequently target the formation of these bicyclic or tricyclic units. rsc.orgusm.edunih.govwhiterose.ac.uk
One approach involves disconnecting bonds within the indolizidine core, potentially leading back to acyclic or simpler cyclic precursors that can be assembled via intramolecular cyclization reactions. usm.edu Another strategy might focus on constructing the tetrahydrobenzopyran-4-one framework, a key feature in some related Elaeocarpus alkaloids, through processes like aldol (B89426) reactions, dehydration, and oxa-Michael additions. rsc.org The relative stereochemistry of the multiple chiral centers is a critical consideration in these analyses, often dictating the choice of key bond formations and the need for stereoselective transformations. rsc.org
Overview of Pioneering Total Synthesis Endeavors towards this compound
Pioneering total syntheses of this compound and its congeners have demonstrated the feasibility of constructing this challenging molecular architecture. Early efforts often laid the groundwork for subsequent, more efficient routes. While specific details on the very first total synthesis of this compound itself are not explicitly detailed in the provided snippets, related grandisines like Grandisine D have been synthesized, and these efforts often inform approaches to this compound. nih.govacs.org
For instance, a total synthesis of grandisine D was achieved utilizing a Brønsted acid-mediated Morita-Baylis-Hillman (MBH) ring-closure reaction and a stereoselective aldol condensation as key steps. acs.org Another approach to grandisine alkaloids, including Grandisines B, D, and F, featured the construction of the isoquinuclidinone moiety via intramolecular imine formation and the tetracyclic system through stereoselective ring closure of an enolate. nih.gov These early syntheses highlighted the utility of specific reactions and strategies for building the core ring systems of the grandisine family.
Development of Novel Methodologies and Key Transformations in this compound Synthesis
The synthesis of this compound has spurred the development and application of novel methodologies and key transformations to address the challenges associated with its complex structure and stereochemistry.
Stereoselective and Enantioselective Approaches in this compound Scaffold Construction
Achieving high stereocontrol is paramount in the synthesis of this compound due to its multiple stereocenters. researchgate.netmdpi.com Enantioselective approaches are crucial for accessing the naturally occurring enantiomer. Methods employing chiral auxiliaries or asymmetric catalysis have been developed for the stereoselective construction of the azabicyclic scaffolds found in grandisines. nih.govresearchgate.netmdpi.comvanderbilt.edubeilstein-journals.org
One versatile enantioselective synthesis of azabicyclic ring systems, applicable to grandisine D, involves diastereoselective allylation of a chiral aldimine, followed by N-alkylation and ring-closing metathesis. nih.govlookchem.com This approach establishes stereochemistry early in the synthesis and allows for the preparation of either enantiomer depending on the chiral auxiliary used. nih.govlookchem.com Other stereoselective methods for constructing nitrogen-containing heterocycles relevant to grandisine synthesis include indium-mediated allylation of chiral N-tert-butanesulfinyl imines and asymmetric intramolecular aza-Michael reactions. vanderbilt.edubeilstein-journals.org
Intramolecular Reactions and Cascade Cyclizations
Intramolecular reactions and cascade cyclizations are powerful strategies for efficiently constructing the fused ring system of this compound in a single operation. york.ac.uknih.govmdpi.com These reactions can rapidly build molecular complexity and establish multiple stereocenters simultaneously.
Examples of such transformations in the context of grandisine synthesis or related alkaloid synthesis include intramolecular imine formation, intramolecular cyclization of N-acyl aminals, and cascade cyclizations triggered by intermediates like N-acyliminium ions. usm.edunih.govacs.orgacs.org A key step in one synthesis of grandisine D was a Brønsted acid-mediated Morita-Baylis-Hillman (MBH) ring-closure reaction, an intramolecular process that formed a key ring system. acs.org NbCl5-mediated intramolecular Mannich reactions have also been employed in the synthesis of related Elaeocarpus alkaloids to construct the C ring and control stereochemistry. rsc.org
Catalytic Strategies (e.g., Palladium-catalyzed reactions, Brønsted acid catalysis, Metathesis)
Various catalytic strategies have been employed to facilitate key transformations in the synthesis of this compound and related structures.
Palladium-catalyzed reactions: Palladium catalysis is widely used in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While not explicitly detailed for this compound itself in the provided snippets, palladium-catalyzed cyclizations have been used in the stereoselective synthesis of other nitrogen-containing alkaloids like 2,6-disubstituted piperidines. researchgate.netresearchgate.net
Brønsted acid catalysis: Brønsted acids are effective catalysts for promoting reactions involving activation of carbonyl compounds or imines and facilitating cyclization events. Brønsted acid-mediated reactions, such as the Morita-Baylis-Hillman ring closure, have been successfully applied in grandisine synthesis. nih.govacs.org Acid-promoted cascade cyclization processes have also been reported for the synthesis of fused heterocycles. nih.gov
Metathesis: Olefin metathesis, particularly ring-closing metathesis (RCM), is a powerful tool for forming cyclic structures. RCM has been utilized in the synthesis of azabicyclic ring systems relevant to grandisines, allowing for the formation of key rings with control over alkene geometry. nih.govrsc.orgresearchgate.netlookchem.comacs.orgnih.gov
Challenges and Innovations in Complex Natural Product Total Synthesis Exemplified by this compound
The total synthesis of complex natural products like this compound is fraught with challenges stemming from their often-complex molecular architectures. These challenges typically include the presence of multiple stereogenic centers, fused or bridged ring systems, and a variety of functional groups that require careful handling and selective transformation throughout the synthetic route. Achieving precise stereocontrol, particularly in the formation of quaternary carbon stereocenters, is a significant hurdle due to steric interactions. Balancing the construction of the core molecular skeleton with the timely and efficient introduction of necessary functional groups is another critical aspect that demands sophisticated synthetic planning.
Innovations in synthetic methodology have been crucial in addressing these challenges, enabling the successful construction of complex natural products. Recent advancements include the development of novel catalytic systems, such as transition metal and organocatalysts, which facilitate more efficient and atom-economical transformations. The emergence of photoredox and electrochemical methods has provided new tools for selective bond formation under milder reaction conditions. Computational methods are also increasingly being explored to aid in synthetic planning, including the prediction of reaction conditions.
While specific details regarding challenges and innovations uniquely exemplified by the synthesis of this compound itself are limited in the provided search results, the synthesis of related Grandisine alkaloids, such as Grandisine D and B, illustrates the application of innovative strategies to the indolizidine core common to this family. For instance, the enantioselective synthesis of azabicyclic ring systems, which form the core of Grandisine alkaloids, has been achieved through novel approaches. uni.lu Biomimetic synthesis, which draws inspiration from natural biosynthetic pathways, also offers an efficient alternative to classical total synthesis for complex natural products. The synthesis of (-)-Grandisine B from (+)-Grandisine D, potentially through a biomimetic pathway involving ammonia, highlights how understanding potential in vivo or isolation transformations can inform synthetic strategies.
Divergent and Convergent Synthetic Strategies for this compound Analogs
In the context of Grandisine alkaloids and their analogs, both strategies have been employed. A convergent approach has been utilized in the synthesis of (+)-granatumine A and related limonoid alkaloid natural products, involving the coupling of fragments through the construction of a central pyridine (B92270) ring. While this compound is an indolizidine, this exemplifies how convergent strategies are applied to alkaloid synthesis.
More directly relevant to the Grandisine family, a versatile enantioselective synthesis of azabicyclic ring systems has been developed, which served as a foundation for the total synthesis of (+)-Grandisine D and unnatural analogs. uni.lu This methodology allows for the preparation of either enantiomer and demonstrates the power of a well-designed route to access core structures found in numerous natural products. uni.lu Furthermore, a modular and divergent approach has been reported for the total synthesis of six Elaeocarpus alkaloids, suggesting that a single synthetic platform can be used to access multiple members of the Grandisine family or their analogs through strategic late-stage modifications. This highlights the utility of divergent synthesis in generating diverse analogs from common precursors. The synthesis of unnatural analogs of Grandisine D further showcases the application of divergent strategies to explore modified structures based on the natural product scaffold. uni.lu
The choice between divergent and convergent strategies depends on the specific synthetic target, the availability of starting materials, and the desired outcomes, such as the need for rapid access to a single complex molecule (convergent) or the generation of a library of related compounds (divergent). Both approaches contribute significantly to the ability to synthesize this compound and to explore the chemical space around this natural product scaffold.
Chemical Derivatization and Structure Activity Relationship Sar Studies of Grandisine a Analogs
Rational Design and Synthesis of Grandisine A Derivatives and Analogs
The rational design and synthesis of this compound derivatives and analogs are driven by the goal of exploring the chemical space around the core scaffold to identify structural features critical for δ-opioid receptor binding and potentially other pharmacological activities. Given the complex tetracyclic structure of this compound, synthetic strategies often employ flexible routes that allow for the introduction of variations at different positions. nih.govjst.go.jp
Studies toward the total synthesis of this compound have been reported, providing methodologies that can be adapted for analog synthesis. researchgate.netrsc.org For instance, a flexible route previously established for the total synthesis of grandisines has been utilized for the synthesis of elaeocarpenine (B1258022) and its analogs, allowing for the evaluation of their opioid receptor binding affinities. nih.gov This suggests that similar synthetic strategies can be applied to generate a library of this compound analogs.
Specific synthetic approaches mentioned in the literature related to grandisine alkaloids include:
Lewis acid catalyzed diene aldehyde cyclization to construct the tetrahydropyranone core. whiterose.ac.uk
Bronsted acid-mediated Morita-Baylis-Hillman (MBH) ring-closure reaction. jst.go.jpacs.org
Stereoselective aldol (B89426) condensation. acs.org
Intramolecular imine formation. acs.org
Stereoselective ring closure of enolates. acs.org
Cross olefin metathesis. researchgate.net
Modular approaches for divergent total synthesis. rsc.org
These methods provide a foundation for the rational design and synthesis of analogs by allowing for modifications of the ring system, introduction of substituents, or alteration of stereochemistry. The synthesis of analogs with modified indolizidine or incorporating other ring systems (like pyrrolizidine (B1209537) or stemona-type skeletons) has been explored to understand the impact of the core structure on activity. nih.gov
Methodologies for Investigating Structural Modifications on this compound Scaffolds
Investigating the impact of structural modifications on this compound scaffolds involves a combination of synthetic chemistry and biological evaluation. The primary methodology involves synthesizing a series of analogs with targeted structural changes and then assessing their binding affinity or activity at the human δ-opioid receptor. nih.govnih.gov
Key methodologies include:
Chemical Synthesis: Employing diverse synthetic strategies to create a library of derivatives with variations in substituents, ring systems, and stereochemistry. nih.govrsc.org
Receptor Binding Assays: Evaluating the affinity of synthesized analogs for the human δ-opioid receptor, often using radioligand binding assays. nih.govnih.gov This provides quantitative data (e.g., IC50 values) on how structural changes affect binding potency.
In vitro Functional Assays: Assessing the agonist or antagonist activity of the analogs at the δ-opioid receptor in cell-based systems.
Spectroscopic Techniques: Utilizing techniques such as 1D and 2D NMR spectroscopy and Mass Spectrometry (MS) to confirm the structure of synthesized analogs. nih.govmdpi.com
By systematically modifying the this compound structure and evaluating the resulting compounds, researchers can establish relationships between specific structural elements and biological activity. azolifesciences.com For example, studies on elaeocarpenine and its analogs, synthesized via a route established for grandisines, demonstrated how changes in the indolizidine unit or the presence of different ring skeletons (pyrrolizidine or stemona-type) influenced opioid receptor subtype selectivity. nih.gov
Theoretical and Computational Approaches to this compound SAR Analysis
Theoretical and computational approaches play an increasingly important role in SAR analysis, complementing experimental studies by providing insights into molecular properties, interactions, and predictive modeling. routledge.comscirp.orgnih.gov While specific computational studies solely focused on this compound SAR are not extensively detailed in the provided search results, the general principles and methods of computational SAR are applicable.
Common theoretical and computational approaches used in SAR analysis include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate structural descriptors of compounds with their biological activity. azolifesciences.comroutledge.comscirp.orgresearchcommons.org This can help predict the activity of new, unsynthesized analogs. QSAR models can be built using various statistical methods, including linear multiple regression (LMR), nonlinear regression (NLMR), and artificial neural networks (ANN). scirp.org
Molecular Docking Studies: Simulating the binding interaction between a ligand (this compound or its analog) and the target receptor (δ-opioid receptor) to predict binding poses and affinities. researchgate.net This can help understand how structural modifications affect the fit and interactions within the binding site.
Molecular Dynamics Simulations: Studying the dynamic behavior of the ligand-receptor complex over time to gain further insights into binding stability and conformational changes.
Quantum Chemical Calculations: Determining electronic properties, such as charge distribution, molecular orbitals, and reactivity descriptors, which can be used as descriptors in QSAR models or to understand the nature of interactions. scirp.orgresearchgate.net
These computational methods can guide the rational design of analogs by identifying promising candidates for synthesis and suggesting modifications likely to enhance desired properties. azolifesciences.com They can also help to elucidate the potential binding mechanisms and the key features involved in the interaction with the δ-opioid receptor.
Elucidation of Key Pharmacophoric Elements within the this compound Structure
The elucidation of key pharmacophoric elements within the this compound structure aims to identify the essential steric and electronic features responsible for its binding affinity and activity at the δ-opioid receptor. d-nb.infofiveable.me A pharmacophore represents the 3D arrangement of these features critical for molecular recognition by the target. d-nb.infofiveable.me
Based on the reported δ-opioid receptor binding affinity of this compound and its analogs, potential pharmacophoric features could include:
Nitrogen Atom: The nitrogen atom in the indolizidine ring system is likely to play a crucial role, potentially acting as a hydrogen bond acceptor or being involved in ionic interactions depending on its protonation state at physiological pH.
Hydrophobic Regions: The tetracyclic indolizidine skeleton and any lipophilic substituents contribute to hydrophobic interactions with the receptor binding site.
Hydrogen Bond Donors/Acceptors: Other functional groups present in the this compound structure or introduced through derivatization may act as hydrogen bond donors or acceptors, forming specific interactions with amino acid residues in the receptor.
Stereochemistry: The specific stereochemical configuration of the chiral centers in this compound is expected to be critical for optimal binding and activity, as the receptor is a 3D entity with specific spatial requirements for ligand recognition. Studies on enantiomers of analogs like elaeocarpenine have shown differences in binding affinity, highlighting the importance of stereochemistry. nih.gov
SAR studies involving the synthesis and evaluation of a series of analogs with systematic modifications are essential for mapping out the pharmacophore. By observing how changes to specific parts of the molecule affect activity, researchers can infer which features are essential and their spatial arrangement. azolifesciences.com Computational methods, such as pharmacophore modeling based on the structures of active compounds or the receptor structure (if available), can further aid in defining and visualizing these key pharmacophoric elements. d-nb.infofiveable.me The unique tetracyclic skeleton of this compound is likely a key determinant of its interaction profile. researchgate.netnih.gov
Mechanistic Investigations of Grandisine A S Biological Interactions Excluding Clinical Human Trial Data and Direct Therapeutic Outcomes
Cellular and Molecular Target Identification for Grandisine A
Research has identified the human δ-opioid receptor as a primary molecular target for this compound. researchgate.netnih.govfigshare.com This receptor, a member of the G protein-coupled receptor (GPCR) family, is predominantly expressed in the central nervous system, including the basal ganglia and neocortical regions in humans. wikipedia.org this compound, isolated from the leaves of the Australian rainforest tree Elaeocarpus grandis, demonstrated a clear affinity for this receptor in preclinical evaluations. nih.gov This interaction positions the δ-opioid receptor as the key site through which this compound initiates its biological effects. The binding is competitive, as demonstrated in assays measuring the displacement of specific δ-opioid receptor ligands. nih.gov
Elucidation of this compound's Influence on Specific Cellular Signaling Pathways
Direct studies detailing the specific cellular signaling pathways modulated by this compound are not extensively documented. However, based on its confirmed interaction with the δ-opioid receptor, its influence can be inferred. The δ-opioid receptor is an inhibitory GPCR that primarily couples to Gi/Go proteins. wikipedia.orgjove.com Upon activation by a ligand like this compound, this receptor typically initiates an intracellular cascade that includes the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels. jove.comnih.gov
Activation of the δ-opioid receptor also modulates ion channel activity, which includes the stimulation of G protein-coupled inwardly-rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels. jove.comnih.gov These actions collectively lead to membrane hyperpolarization and a decrease in neurotransmitter release from presynaptic terminals. jove.com Therefore, it is presumed that this compound, by binding to the δ-opioid receptor, triggers these canonical signaling events, ultimately altering neuronal excitability. nih.gov Some related compounds from Australian flora have been noted to target pro-inflammatory signaling pathways such as AP1 and nuclear factor-κB, though this direct link has not yet been established for this compound. researchgate.net
Biochemical Characterization of this compound-Target Interactions
The biochemical interaction between this compound and its identified target, the human δ-opioid receptor, has been characterized primarily through receptor binding affinity assays. nih.gov These studies have determined the concentration of the compound required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC₅₀). For this compound, this value was determined to be 2.7 µM. researchgate.net
The binding affinities of several related alkaloids isolated from Elaeocarpus grandis have also been quantified, providing a basis for structure-activity relationship analysis. nih.gov However, more detailed biochemical parameters, such as the kinetics of the binding interaction—including the association rate constant (kₒₙ) and the dissociation rate constant (kₒff)—have not been reported in the available literature. Such kinetic data are crucial for understanding the duration of the receptor-ligand interaction and can be a better predictor of in vivo efficacy than binding affinity alone. csmres.co.uknih.govexcelleratebio.com Furthermore, there is currently no published evidence to suggest that this compound acts as an enzyme inhibitor. researchgate.net
| Compound | δ-Opioid Receptor Binding Affinity (IC₅₀) |
| This compound | 2.7 µM |
| Grandisine B | 52.2 µM |
| Grandisine C | 14.6 µM |
| Grandisine D | 1.65 µM |
| Grandisine F | 1.55 µM |
| Grandisine G | 75.4 µM |
| (-)-isoelaeocarpiline | 9.9 µM |
This table presents the half-maximal inhibitory concentration (IC₅₀) values for this compound and related alkaloids, indicating their binding affinity for the human δ-opioid receptor. Data sourced from Carroll et al., 2005 and Katavic et al., 2006. researchgate.netnih.gov
Transcriptomic, Proteomic, and Metabolomic Profiling in Response to this compound Exposure
Comprehensive 'omics' studies to profile the global changes in gene expression, protein levels, and metabolite concentrations in response to this compound exposure have not been reported in the scientific literature.
Transcriptomic Analysis: A transcriptomic study, utilizing techniques like RNA sequencing, could identify genes that are up- or down-regulated following cellular treatment with this compound. nih.govmdpi.com This would provide insights into the downstream genetic pathways affected by δ-opioid receptor activation, potentially revealing novel biological functions or compensatory mechanisms. nih.gov
Proteomic Analysis: Quantitative proteomic approaches could uncover changes in the abundance of specific proteins or post-translational modifications after this compound exposure. frontiersin.orgmdpi.commdpi.com This could confirm the modulation of proteins within the δ-opioid receptor signaling pathway and identify other unforeseen protein targets or affected cellular processes.
Metabolomic Profiling: Metabolomics would allow for the large-scale study of small molecules and metabolic intermediates within a biological system treated with this compound. mdpi.commdpi.com Such an analysis could reveal alterations in cellular metabolism, such as energy pathways or the synthesis of signaling molecules, that result from the compound's activity. nih.gov
Currently, this area represents a significant gap in the understanding of this compound's full biological footprint, with research limited to studies on the source organism itself rather than on cellular responses to the isolated compound. researchgate.netresearchgate.net
Advanced Imaging Techniques for this compound Localization and Cellular Effects
The application of advanced imaging techniques to visualize the subcellular localization of this compound or its induced cellular effects has not been documented. To achieve this, a fluorescently labeled version of the this compound molecule would need to be synthesized. leica-microsystems.com
By attaching a fluorophore to this compound, researchers could employ fluorescence microscopy techniques, such as confocal microscopy, to track its distribution within living cells in real-time. nih.govtocris.comyoutube.com This would help determine if the compound crosses the cell membrane and where it accumulates, for instance, at the plasma membrane where δ-opioid receptors are located, or within specific organelles. nih.gov Such studies would provide crucial spatial and temporal information about the compound's interaction with the cell, complementing the existing biochemical data.
Chemical Biology Approaches to Probe this compound's Biological Footprint
To date, specific chemical biology tools derived from this compound have not been developed or applied. However, such approaches would be invaluable for definitively identifying its protein targets in a native cellular context and exploring its broader biological interactions.
A key strategy would be the design and synthesis of a this compound-based chemical probe. nih.govunimi.it This typically involves modifying the this compound structure to include two key functionalities: a photo-reactive group (like a diazirine or benzophenone) and a reporter tag (such as biotin (B1667282) or an alkyne for click chemistry). mdpi.comnih.govresearchgate.netiris-biotech.de This technique, known as photoaffinity labeling (PAL), would allow the probe to first bind to its target protein(s) within intact cells or cell lysates. nih.gov Subsequent exposure to UV light would activate the photo-reactive group, causing the probe to form a permanent, covalent bond with any nearby proteins. mdpi.com The reporter tag would then be used to enrich these covalently bound proteins for identification by mass spectrometry-based proteomics. nih.gov This approach could confirm the interaction with the δ-opioid receptor and potentially identify novel off-target binding partners, providing a more complete picture of this compound's biological footprint.
Future Perspectives and Uncharted Research Avenues for Grandisine a
Emerging Synthetic Strategies for Grandisine A and its Complex Analogs
Developing efficient and versatile synthetic routes to this compound and its analogs is a key area for future exploration. While total syntheses of this compound and related grandisine alkaloids like Grandisine D have been reported, the complexity of the tetracyclic skeleton presents ongoing challenges and opportunities for innovation in synthetic methodology. researchgate.netrsc.orglookchem.comscilit.comacs.orgyork.ac.ukresearchgate.net Emerging strategies in natural product synthesis, such as divergent total synthesis, function-oriented synthesis, and biosynthesis-inspired synthesis, could be applied to access a wider range of this compound derivatives. rsc.org Efforts are ongoing to utilize developed synthetic approaches for analog synthesis and studies of opioid receptor binding activity. rsc.org The design and synthesis of natural product analogues often relies on trial and error, highlighting the need for improved methods for predicting biological activity from designed molecules. rsc.org
Application of Advanced Spectroscopic and Computational Tools in this compound Research
Advanced spectroscopic and computational tools are poised to play a crucial role in future this compound research. casus.sciencemdpi.comgithub.comarxiv.orgeuramet.org High-resolution spectroscopic techniques, including advanced NMR and mass spectrometry, can provide deeper insights into the structural nuances and dynamics of this compound and its interactions with biological targets. acs.orgmdpi.com Computational methods, such as density functional theory (DFT) and molecular dynamics simulations, can complement experimental studies by providing theoretical insights into reaction mechanisms, conformational preferences, and binding interactions. researchgate.netcasus.sciencearxiv.orgacs.org These tools can aid in the design of new synthetic routes, the prediction of spectroscopic properties, and the understanding of biological activity at a molecular level. researchgate.netcasus.sciencearxiv.orgacs.org The integration of computational and experimental approaches is essential for a comprehensive understanding of complex molecular systems like this compound. casus.science
Untapped Biosynthetic Potential and Genetic Engineering of this compound Producers
Investigating the biosynthesis of this compound in Elaeocarpus grandis offers significant untapped potential. Understanding the enzymatic machinery and genetic pathways involved in its production could pave the way for biotechnological approaches to enhance yield or produce novel analogs. wjpmr.comnih.gov The explosion of microbial genome sequences has revealed a vast, largely unexploited potential for natural product biosynthesis, and similar potential may exist in plants. nih.govresearchgate.net Techniques in genetic engineering and synthetic biology, including the activation of silent biosynthetic gene clusters, could be applied to Elaeocarpus grandis or heterologous hosts to manipulate this compound production. wjpmr.comnih.govnih.govmdpi.comnih.govrockefeller.edu This could provide a more sustainable source of this compound and enable the generation of biosynthetically-derived analogs with potentially altered properties. wjpmr.comnih.govmdpi.comnih.govrockefeller.edu
Novel Mechanistic Insights and Systems Biology Approaches for this compound's Biological Engagement
Further research is needed to fully elucidate the detailed mechanism of this compound's biological engagement, particularly its interaction with the human δ-opioid receptor. phytojournal.commdpi.comnih.govresearchgate.net While binding affinity has been observed, a deeper understanding of the specific binding site, downstream signaling pathways, and cellular responses is crucial. phytojournal.commdpi.comnih.govresearchgate.net Systems biology approaches, which integrate data from various biological levels (genomics, proteomics, metabolomics), can provide a holistic view of how this compound affects biological systems. nih.govresearchgate.net These approaches can help identify key molecular targets, off-target effects, and the complex network perturbations induced by this compound, offering novel mechanistic insights. nih.govresearchgate.net
This compound as a Chemical Biology Probe for Fundamental Biological Research
This compound's affinity for the δ-opioid receptor makes it a valuable candidate for development as a chemical biology probe. phytojournal.commdpi.comnih.govresearchgate.netwelch1.orgmdpi.com Chemical probes are small molecules used to perturb biological systems and study protein function in cells and organisms. mdpi.comnih.gov Utilizing this compound as a probe could facilitate fundamental research into the physiological roles of the δ-opioid receptor and related signaling pathways. phytojournal.commdpi.comnih.govresearchgate.netmdpi.comnih.gov This could involve using labeled versions of this compound for imaging or pull-down experiments to identify interacting proteins and complexes. mdpi.com Rigorous characterization of this compound's selectivity and mechanism of action is essential for its effective use as a chemical probe. mdpi.comnih.gov
Addressing Research Gaps and Overcoming Synthetic Challenges for this compound Derivatives
Despite progress, several research gaps remain regarding this compound and its derivatives. A comprehensive understanding of the structure-activity relationships (SAR) for δ-opioid receptor binding and other potential biological activities is needed to guide the rational design of new analogs. While some synthetic routes exist, overcoming challenges related to scalability, stereocontrol, and the introduction of diverse functional groups remains important for efficient analog synthesis. researchgate.netrsc.orglookchem.comscilit.comacs.orgyork.ac.ukresearchgate.net Addressing these synthetic challenges will be crucial for generating a library of this compound derivatives to fully explore its therapeutic potential and utility as a research tool. researchgate.netrsc.orglookchem.comscilit.comacs.orgyork.ac.ukresearchgate.netnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
